molecular formula C18H18N4O4 B7710734 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine

Cat. No.: B7710734
M. Wt: 354.4 g/mol
InChI Key: TWRJANHGUYARNA-UHFFFAOYSA-N
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Description

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine is a complex organic compound that features a furan ring, an oxadiazole ring, and a nitrophenyl group attached to a piperidine ring

Properties

IUPAC Name

3-(furan-2-yl)-5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12-4-2-8-21(11-12)14-7-6-13(10-15(14)22(23)24)18-19-17(20-26-18)16-5-3-9-25-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRJANHGUYARNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The furan and oxadiazole rings are then coupled with a nitrophenyl group through a series of reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through various methods, including reductive amination.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

    Nitrofurantoin: A well-known antimicrobial agent with a similar furan ring structure.

    Furazolidone: Another antimicrobial agent with a furan ring and nitro group.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings used in various medicinal applications.

Uniqueness: 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine is unique due to its combination of a furan ring, oxadiazole ring, and nitrophenyl group, which provides it with distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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